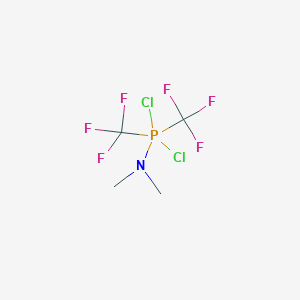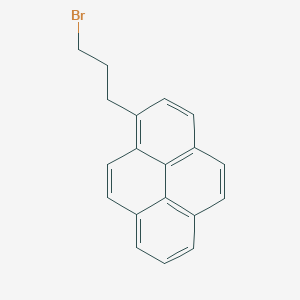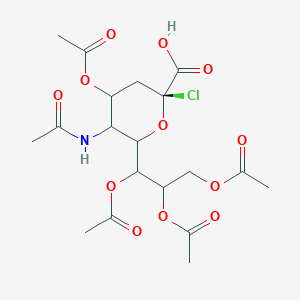
Tributyl(3-methylbut-1-YN-1-YL)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(3-methylbut-1-YN-1-YL)stannane is an organotin compound with the molecular formula C17H36Sn. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to carbon atoms. Organotin compounds are widely used in organic synthesis due to their ability to form stable bonds with carbon and other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3-methylbut-1-YN-1-YL)stannane can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with an alkyne under specific conditions. For example, the reaction of tributyltin hydride with 3-methylbut-1-yne in the presence of a catalyst such as tetrabutylammonium fluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-methylbut-1-YN-1-YL)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often involving the transfer of electrons.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl(3-methylbut-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development.
Industry: this compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which Tributyl(3-methylbut-1-YN-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable bonds with carbon and other elements, facilitating various chemical reactions. The specific pathways involved depend on the context of its use, such as in organic synthesis or biological applications.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used in similar applications.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: A related compound with similar chemical properties.
Uniqueness
Tributyl(3-methylbut-1-YN-1-YL)stannane is unique due to its specific structure, which allows for distinct reactivity and applications. Its ability to form stable carbon-tin bonds makes it valuable in various fields of research and industry.
Properties
CAS No. |
58064-11-2 |
|---|---|
Molecular Formula |
C17H34Sn |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
tributyl(3-methylbut-1-ynyl)stannane |
InChI |
InChI=1S/C5H7.3C4H9.Sn/c1-4-5(2)3;3*1-3-4-2;/h5H,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
HJGHLQJJPLYQNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)




![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)



![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)

![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)

